tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate
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Overview
Description
tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C11H11ClF3NO2 It is a derivative of picolinic acid, characterized by the presence of a tert-butyl ester group, a chlorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-5-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted picolinates.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in the synthesis of therapeutic agents .
Industry: The compound is also investigated for its applications in the agrochemical industry, where it can be used to develop new herbicides, insecticides, and fungicides. Its ability to interact with biological targets in pests and pathogens makes it a promising candidate for crop protection products .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
- 6-Chloro-5-(trifluoromethyl)picolinic acid
- tert-Butyl 6-chloro-2-picolinate
- tert-Butyl 5-(trifluoromethyl)-2-picolinate
Comparison: tert-Butyl 6-chloro-5-(trifluoromethyl)picolinate is unique due to the simultaneous presence of the tert-butyl ester, chlorine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The trifluoromethyl group, in particular, enhances the compound’s ability to interact with biological targets, making it more effective in various applications .
Properties
Molecular Formula |
C11H11ClF3NO2 |
---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)7-5-4-6(8(12)16-7)11(13,14)15/h4-5H,1-3H3 |
InChI Key |
WEPRSINNTMZZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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